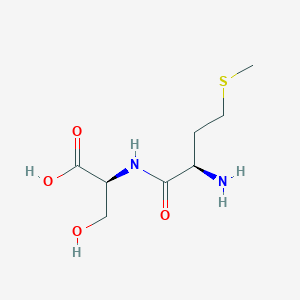
D-Methionyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Methionyl-L-serine: is a dipeptide composed of D-methionine and L-serine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Methionyl-L-serine typically involves the coupling of D-methionine and L-serine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the individual amino acids, followed by enzymatic or chemical coupling. This method can be more environmentally friendly and cost-effective compared to purely chemical synthesis.
Chemical Reactions Analysis
Types of Reactions: D-Methionyl-L-serine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine residue can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The hydroxyl group in the serine residue can participate in substitution reactions, such as esterification or phosphorylation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be employed.
Substitution: Conditions for substitution reactions can vary, but typically involve the use of activating agents like carbodiimides for esterification or phosphoramidites for phosphorylation.
Major Products:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Reduced forms of the compound, though less common.
Substitution: Esterified or phosphorylated derivatives of this compound.
Scientific Research Applications
Chemistry: D-Methionyl-L-serine is used in the study of peptide chemistry and the development of peptide-based drugs. Its unique stereochemistry makes it a valuable model compound for understanding peptide interactions and stability.
Biology: In biological research, this compound can be used to study protein synthesis and degradation pathways. It serves as a substrate for various enzymes, providing insights into enzyme specificity and activity.
Medicine: The compound has potential applications in the development of therapeutic peptides. Its stability and bioavailability make it a candidate for drug design, particularly in targeting specific receptors or enzymes.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and as a building block for more complex molecules. Its synthesis and modification can lead to the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of D-Methionyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The methionine residue can participate in methylation reactions, while the serine residue can be involved in phosphorylation or other post-translational modifications. These interactions can modulate the activity of proteins and enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
L-Methionyl-L-serine: Similar in structure but differs in the stereochemistry of the methionine residue.
D-Methionyl-D-serine: Both residues are in the D-configuration, affecting its biological activity and interactions.
L-Methionyl-D-serine:
Uniqueness: D-Methionyl-L-serine is unique due to its specific stereochemistry, which can influence its interaction with biological molecules and its stability. This makes it a valuable compound for studying stereochemical effects in peptides and for developing stereospecific drugs and materials.
Properties
CAS No. |
656811-59-5 |
|---|---|
Molecular Formula |
C8H16N2O4S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C8H16N2O4S/c1-15-3-2-5(9)7(12)10-6(4-11)8(13)14/h5-6,11H,2-4,9H2,1H3,(H,10,12)(H,13,14)/t5-,6+/m1/s1 |
InChI Key |
WEDDFMCSUNNZJR-RITPCOANSA-N |
Isomeric SMILES |
CSCC[C@H](C(=O)N[C@@H](CO)C(=O)O)N |
Canonical SMILES |
CSCCC(C(=O)NC(CO)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


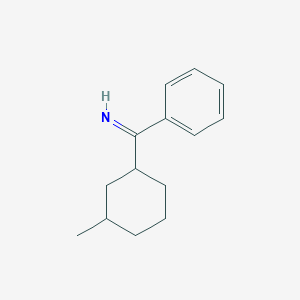
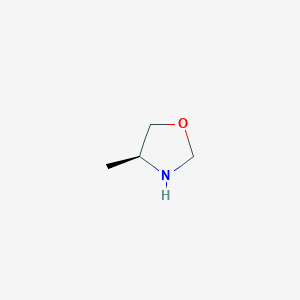
![10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol](/img/structure/B15159650.png)
![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline)](/img/structure/B15159656.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]-](/img/structure/B15159673.png)
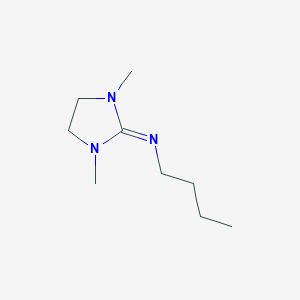
![2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene](/img/structure/B15159688.png)
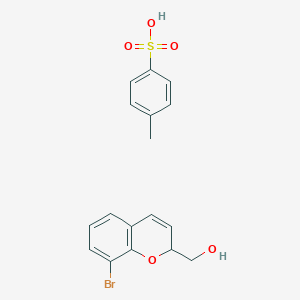
![4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol](/img/structure/B15159700.png)
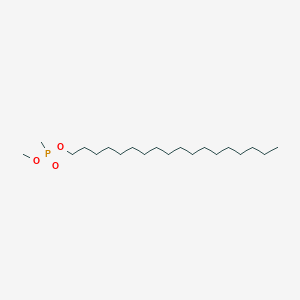
![Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate](/img/structure/B15159707.png)
acetyl}glycine](/img/structure/B15159713.png)

![[7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol](/img/structure/B15159716.png)
